1-(1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
Description
1-(1-((4-Fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a structurally complex molecule featuring three key components:
Imidazolidine-2,4-dione (hydantoin) core: A five-membered ring containing two ketone groups and a nitrogen atom, substituted with a methyl group at position 2.
Piperidine sulfonyl linker: A piperidine ring (six-membered, one nitrogen) connected via a sulfonyl group to a substituted aromatic ring.
4-Fluoro-3-(1H-tetrazol-5-yl)phenyl moiety: A fluorinated phenyl ring with a tetrazole substituent at position 4.
This compound’s design integrates bioisosteric principles (e.g., tetrazole as a carboxylic acid replacement) and fluorinated aromatic systems to optimize physicochemical and pharmacological properties .
Properties
IUPAC Name |
1-[1-[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]sulfonylpiperidin-4-yl]-3-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN7O4S/c1-22-14(25)9-24(16(22)26)10-4-6-23(7-5-10)29(27,28)11-2-3-13(17)12(8-11)15-18-20-21-19-15/h2-3,8,10H,4-7,9H2,1H3,(H,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUIDTSHFCEUNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, synthesis methods, and biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₄H₁₈F₁N₅O₂S
- Molecular Weight : 369.39 g/mol
- Functional Groups : The compound contains a tetrazole ring, sulfonamide moiety, and an imidazolidine structure, which are known to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies have shown that derivatives containing the tetrazole moiety can induce cytotoxic effects in cancer cell lines. For instance, a related tetrazole derivative demonstrated significant cytotoxicity against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines with IC50 values ranging from 44.77 µg/mL to 201.45 µg/mL .
- Antimicrobial Activity : The compound was evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably, it displayed effective inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL for certain derivatives .
Synthesis Methods
The synthesis of the compound typically involves multi-step reactions including:
- Formation of the Tetrazole Ring : Utilizing sodium azide in the presence of appropriate aldehydes.
- Sulfonamide Formation : Reaction of piperidine derivatives with sulfonyl chlorides.
- Imidazolidine Construction : Cyclization reactions that incorporate various substituents to achieve the desired structure.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Anticancer Effects : A study on tetrazole derivatives showed promising results in inhibiting cell proliferation in various cancer models, suggesting potential for further development in anticancer therapies .
- Antimicrobial Efficacy : Research indicated that certain derivatives exhibited potent antibacterial activity, making them candidates for further investigation as antimicrobial agents .
- Pharmacological Profiles : The pharmacological activities were assessed through various assays including MTT assays for cytotoxicity and MIC tests for antimicrobial activity, highlighting the therapeutic potential of these compounds .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of tetrazole are effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial enzymes or interference with metabolic pathways .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The sulfonamide component is particularly relevant here, as many sulfonamide derivatives have shown promising results in cancer treatment through various mechanisms, including apoptosis induction and cell cycle arrest .
Neurological Applications
The unique structure of the compound suggests potential applications in neuropharmacology. Certain derivatives have been investigated for their effects on neurotransmitter systems, particularly in relation to serotonin receptors. Compounds with similar structures have shown promise as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders .
Synthesis and Modification
The synthesis of 1-(1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione typically involves multiple steps:
- Formation of the Tetrazole Ring : This can be achieved by reacting suitable precursors with sodium azide under controlled conditions.
- Sulfonamide Formation : The reaction of the tetrazole derivative with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamide bonds.
- Final Cyclization : The imidazolidine structure is completed through cyclization reactions involving appropriate amines or carbonyl compounds.
These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties .
Study 1: Antimicrobial Efficacy
In a recent study, derivatives of the compound were tested against various pathogens. Results showed significant antimicrobial activity against Bacillus cereus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Anticancer Activity
A series of analogs were synthesized and evaluated for cytotoxicity against human cancer cell lines. Notably, one derivative exhibited an IC50 value lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Core Structure: The target’s hydantoin core (imidazolidine-2,4-dione) differs from pyrimidine-2,4-dione () in ring size (5- vs. 6-membered) and nitrogen content. Hydantoin’s compact structure may enhance metabolic stability compared to pyrimidinediones .
Sulfonyl-Linked Groups: Piperidine (target) vs.
Aromatic Substituents :
- The target’s 4-fluoro-3-tetrazolylphenyl group contrasts with 2-fluorophenyl () and 3-fluorophenyl (). Para-fluorination reduces metabolic oxidation compared to ortho/meta positions .
Heterocyclic Substituents :
Key Findings:
Fluorination : The target’s para-fluoro substitution minimizes steric hindrance, favoring π-stacking interactions compared to meta-fluoro derivatives in .
Synthetic Strategy : While the target’s synthesis likely involves sulfonylation and heterocyclic coupling (similar to ’s Pd-catalyzed methods), its tetrazole moiety may require specialized conditions (e.g., cyclization of nitriles with sodium azide) .
Bioisosteric Design : The tetrazole group (target) offers superior metabolic stability over ’s triazole, which may undergo oxidative degradation .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this compound, and what intermediates are critical for successful preparation?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of a piperidine derivative. Key steps include:
- N-Alkylation : Introduction of the sulfonyl group via nucleophilic substitution (e.g., using 4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonyl chloride) .
- Acylation : Formation of the imidazolidine-2,4-dione core through cyclization reactions under controlled pH and temperature .
- Intermediate Characterization : Use of HPLC and NMR to verify intermediates like the piperidin-4-yl sulfonyl derivative .
- Table 1 : Common Synthetic Steps and Conditions
| Step | Reagents/Conditions | Key Intermediates | Yield (%) | References |
|---|---|---|---|---|
| Piperidine Derivatization | 4-Fluoro-3-tetrazolyl benzene sulfonyl chloride, DCM, 0–5°C | Sulfonated piperidine | 65–75 | |
| Cyclization | K₂CO₃, DMF, 80°C | Imidazolidine-dione core | 50–60 |
Q. Which spectroscopic techniques are most effective for characterizing this compound and resolving structural ambiguities?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the sulfonyl-piperidine linkage and imidazolidine-dione ring. For example, the sulfonyl group shows distinct deshielding in ¹³C NMR (~110 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 495.2) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrazole and sulfonyl groups .
Q. What biological assays are commonly used to evaluate this compound’s pharmacological potential?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
- Table 2 : Representative Biological Activities
| Activity | Assay Model | Key Findings | References |
|---|---|---|---|
| Anticancer | HepG2 cells | IC₅₀ = 12.3 µM (apoptosis induction) | |
| Anti-inflammatory | COX-2 inhibition | 40% inhibition at 10 µM |
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during sulfonylation or cyclization?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency but require strict moisture control to avoid hydrolysis .
- Temperature Gradients : Slow warming (0°C → RT) minimizes by-products during cyclization .
- Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) improves acylation yields by 15–20% .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardized Assay Protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Meta-Analysis : Cross-reference structural analogs (e.g., tetrazole vs. carboxylate bioisosteres) to identify substituent-dependent activity trends .
- Dose-Response Validation : Repeat assays with internal controls (e.g., doxorubicin for cytotoxicity) to normalize data .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to map interactions with target proteins (e.g., COX-2 or EGFR kinases). Focus on the tetrazole’s hydrogen-bonding capacity .
- QSAR Models : Train models using descriptors like logP, polar surface area, and electron-withdrawing effects of the fluorine substituent .
- MD Simulations : Assess binding stability of the sulfonyl-piperidine moiety in solvated protein pockets over 100-ns trajectories .
Data Contradiction Analysis
- Case Study : Discrepancies in reported IC₅₀ values for anticancer activity (e.g., 12.3 µM vs. 25.6 µM in HepG2):
- Root Cause : Variability in cell culture conditions (e.g., fetal bovine serum lot differences) or compound solubility in DMSO .
- Resolution : Validate solubility via dynamic light scattering (DLS) and repeat assays with standardized serum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
